Cas no 1782271-75-3 (Methyl 2-(4-aminopyrimidin-5-yl)acetate)

Methyl 2-(4-aminopyrimidin-5-yl)acetate 化学的及び物理的性質
名前と識別子
-
- methyl 2-(4-aminopyrimidin-5-yl)acetate
- EN300-24133605
- 1782271-75-3
- Methyl 2-(4-aminopyrimidin-5-yl)acetate
-
- MDL: MFCD28642829
- インチ: 1S/C7H9N3O2/c1-12-6(11)2-5-3-9-4-10-7(5)8/h3-4H,2H2,1H3,(H2,8,9,10)
- InChIKey: HOSGXNGKSXNAPN-UHFFFAOYSA-N
- ほほえんだ: O(C)C(CC1=CN=CN=C1N)=O
計算された属性
- せいみつぶんしりょう: 167.069476538g/mol
- どういたいしつりょう: 167.069476538g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.1Ų
- 疎水性パラメータ計算基準値(XlogP): -0.4
Methyl 2-(4-aminopyrimidin-5-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-24133605-0.1g |
methyl 2-(4-aminopyrimidin-5-yl)acetate |
1782271-75-3 | 95% | 0.1g |
$376.0 | 2024-06-19 | |
Enamine | EN300-24133605-1.0g |
methyl 2-(4-aminopyrimidin-5-yl)acetate |
1782271-75-3 | 95% | 1.0g |
$1086.0 | 2024-06-19 | |
Enamine | EN300-24133605-0.25g |
methyl 2-(4-aminopyrimidin-5-yl)acetate |
1782271-75-3 | 95% | 0.25g |
$538.0 | 2024-06-19 | |
Enamine | EN300-24133605-10g |
methyl 2-(4-aminopyrimidin-5-yl)acetate |
1782271-75-3 | 95% | 10g |
$4667.0 | 2023-09-15 | |
Enamine | EN300-24133605-5g |
methyl 2-(4-aminopyrimidin-5-yl)acetate |
1782271-75-3 | 95% | 5g |
$3147.0 | 2023-09-15 | |
1PlusChem | 1P0293BG-2.5g |
methyl2-(4-aminopyrimidin-5-yl)acetate |
1782271-75-3 | 95% | 2.5g |
$2691.00 | 2024-06-18 | |
Enamine | EN300-24133605-1g |
methyl 2-(4-aminopyrimidin-5-yl)acetate |
1782271-75-3 | 95% | 1g |
$1086.0 | 2023-09-15 | |
1PlusChem | 1P0293BG-100mg |
methyl2-(4-aminopyrimidin-5-yl)acetate |
1782271-75-3 | 95% | 100mg |
$527.00 | 2024-06-18 | |
1PlusChem | 1P0293BG-10g |
methyl2-(4-aminopyrimidin-5-yl)acetate |
1782271-75-3 | 95% | 10g |
$5831.00 | 2023-12-20 | |
Aaron | AR0293JS-1g |
methyl2-(4-aminopyrimidin-5-yl)acetate |
1782271-75-3 | 95% | 1g |
$1519.00 | 2025-02-17 |
Methyl 2-(4-aminopyrimidin-5-yl)acetate 関連文献
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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5. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
Methyl 2-(4-aminopyrimidin-5-yl)acetateに関する追加情報
Comprehensive Overview of Methyl 2-(4-aminopyrimidin-5-yl)acetate (CAS No. 1782271-75-3)
Methyl 2-(4-aminopyrimidin-5-yl)acetate (CAS No. 1782271-75-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its pyrimidine core and ester functional group, serves as a versatile intermediate in the synthesis of bioactive molecules. Its unique structure makes it a valuable building block for drug discovery, particularly in the development of kinase inhibitors and antiviral agents. Researchers are increasingly exploring its potential due to its high reactivity and selective binding properties, which align with current trends in precision medicine.
The growing interest in Methyl 2-(4-aminopyrimidin-5-yl)acetate is reflected in its frequent appearance in scientific literature and patent applications. A key driver of this demand is the compound's role in addressing drug-resistant infections and chronic diseases, topics that dominate healthcare discussions today. For instance, its 4-aminopyrimidine moiety is structurally similar to fragments found in FDA-approved drugs targeting cancer and inflammatory disorders. This connection has led to a surge in searches for "pyrimidine-based therapeutics" and "small molecule kinase inhibitors," highlighting its relevance in modern pharmacology.
From a synthetic chemistry perspective, CAS No. 1782271-75-3 offers distinct advantages. The methyl ester group enhances solubility in organic solvents, facilitating downstream modifications—a feature often queried in forums discussing "improving API synthesis efficiency." Additionally, its electron-rich pyrimidine ring enables diverse functionalization, making it a hotspot for innovations in green chemistry and catalytic transformations. These attributes resonate with industry priorities like sustainable manufacturing, a frequently searched term in chemical engineering circles.
Analytical studies of Methyl 2-(4-aminopyrimidin-5-yl)acetate emphasize its stability under physiological conditions, a critical factor for prodrug development—another trending topic in pharmaceutical SEO. Advanced techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), addressing common user queries about "quality control for research chemicals." Furthermore, computational modeling predicts favorable ADMET properties, positioning it as a candidate for fragment-based drug design strategies that dominate AI-driven drug discovery conversations.
In agrochemical applications, this compound's heterocyclic scaffold shows promise for developing next-generation pesticides with lower environmental impact—a subject gaining traction amid global searches for "eco-friendly crop protection." Its mechanism of action, potentially interfering with pest metabolic pathways, aligns with the industry's shift toward target-specific formulations. This dual applicability in pharma and agro sectors underscores its commercial value, as evidenced by rising patent filings containing the keywords "pyrimidine derivatives" and "biologically active acetates."
Supply chain data indicates steady growth in the availability of CAS 1782271-75-3, with manufacturers highlighting GMP-compliant production to meet regulatory standards—a major concern for buyers searching "reliable chemical suppliers." Storage recommendations (2-8°C under inert atmosphere) and detailed SDS documentation further enhance its marketability, catering to laboratories prioritizing "safe handling protocols." These practical aspects complement the compound's scientific appeal, creating a balanced value proposition for diverse stakeholders.
Looking ahead, Methyl 2-(4-aminopyrimidin-5-yl)acetate is poised to play a pivotal role in emerging fields like proteolysis-targeting chimeras (PROTACs) and covalent inhibitor development—topics generating exponential search volume. Its structural flexibility allows integration into bifunctional molecules, answering frequent queries about "innovative drug modalities." As research continues to unravel its full potential, this compound exemplifies how tailored heterocycles can address complex challenges in life sciences, making it a cornerstone of contemporary medicinal chemistry.
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